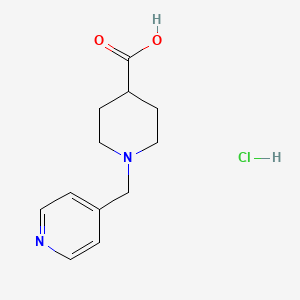

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSDWCOFYFMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Summary:

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1 | Boc protection of 4-piperidone hydrochloride to form N-tert-butoxycarbonyl-4-piperidone | 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, alkali (e.g., sodium bicarbonate), solvent (e.g., methanol) |

| 2 | Reductive amination of Boc-protected piperidone to yield N-Boc-4-aminopiperidine | Mixed solvent (e.g., methanol and ammonia), titanium propanolate catalyst, reducing agent (e.g., sodium borohydride) |

| 3 | Nucleophilic substitution with halogenated pyridine derivative (e.g., 4-halopyridine) | Compound A (4-halopyridine), base (e.g., sodium carbonate), KI catalyst, solvent (e.g., acetone) |

| 4 | Curtius rearrangement of 2-(4-amino)piperidyl nicotinic acid azide to form target compound | Nitrile reagent (e.g., sodium azide), base (e.g., sodium carbonate), solvent (e.g., ketone), reflux 4-8 hours |

Advantages:

- High yield and purity

- Mild reaction conditions in each step

- Industrial scalability due to safer reagents and greener conditions

- Flexibility in modifying substituents

Detailed Reaction Conditions and Notes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Room temperature stirring of 4-piperidone hydrochloride with di-tert-butyl dicarbonate and base in methanol | Molar ratio 1:1–3, extraction and drying to isolate Boc-protected intermediate |

| 2 | Reductive amination under inert atmosphere with titanium propanolate and sodium borohydride at <30°C | Reaction time 3–8 hours, ammonia quench, filtration, concentration to isolate amine intermediate |

| 3 | Heating Boc-4-aminopiperidine with 4-halopyridine, base, KI in acetone | Molar ratio of amine:halopyridine:base:KI = 1:1–3:1–3:0.005–0.5, pH adjusted to 4–5 post-reaction |

| 4 | Curtius rearrangement with sodium azide and base under reflux in ketone solvent for 4–8 hours | Removal of solvent under reduced pressure, washing with 20% acetic acid, recrystallization |

This method yields the target compound or its close derivatives with high efficiency and is suitable for scale-up in pharmaceutical manufacturing.

Comparative Analysis of Preparation Methods

| Feature | Method 1 (Direct reaction) | Method 2 (Multi-step Boc & Curtius) |

|---|---|---|

| Reaction time | 96 hours | Each step 3–8 hours; total shorter |

| Reaction temperature | High (150°C) | Moderate (room temp to reflux) |

| Complexity | Single-step but long and harsh conditions | Multi-step but milder, more controlled |

| Yield | Moderate (not explicitly stated) | High yields reported |

| Scalability | Limited by harsh conditions | Industrially scalable |

| Safety and environmental impact | Higher due to prolonged heating and sealed tube | Greener, safer reagents and solvents |

| Purification | Filtration and recrystallization | Extraction, filtration, recrystallization |

Summary Table of Key Reagents and Solvents

| Step | Reagents/Materials | Solvents | Catalysts/Bases |

|---|---|---|---|

| 1 | 4-Chloropyridine hydrochloride, ethyl isonicotinate | Ethanol, water | Triethylamine |

| 1 (alt) | 4-Piperidone hydrochloride, di-tert-butyl dicarbonate | Methanol, ethanol, acetone, dioxane variants | Sodium bicarbonate, triethylamine |

| 2 | Titanium propanolate, sodium borohydride, ammonia | Methanol, acetonitrile, dioxane | - |

| 3 | 4-Halopyridine derivatives | Acetone, ketones, ethers | KI, sodium carbonate, triethylamine |

| 4 | Sodium azide, nitrile reagents | Ketones, ethers, acetonitrile | Sodium carbonate, triethylamine |

Research Findings and Considerations

- The direct reaction method is classical but suffers from long reaction times and harsh conditions, which may cause side reactions or degradation.

- The multi-step Boc protection and Curtius rearrangement approach offers better control, higher yields, and is more amenable to industrial scale-up.

- Use of protecting groups (Boc) is crucial to prevent side reactions during amination and substitution steps.

- Curtius rearrangement enables efficient conversion of carboxylic acid derivatives to the target heterocyclic amine.

- Choice of solvents and bases significantly influences reaction efficiency and purity.

- Purification by recrystallization from mixed solvents (water-DMF or alcohols) ensures high purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperidine or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug development for neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyridin-4-ylmethyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride can be contextualized by comparing it to analogous piperidine-carboxylic acid derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Key Observations

Substituent Effects on Bioactivity: The pyridin-4-ylmethyl group in the target compound facilitates dual enzymatic inhibition (thrombin and cholinesterase), likely due to its aromatic nitrogen acting as a hydrogen-bond acceptor . This may affect blood-brain barrier penetration in neurological applications . Halogenated benzyl groups (e.g., 4-bromo, 3,4-dichloro) increase molecular weight and electronegativity, improving target binding affinity but raising toxicity risks .

Synthetic Accessibility :

- The target compound’s synthesis involves a one-pot reaction with moderate yields, whereas halogenated analogs (e.g., 4-bromo-benzyl) may require additional purification steps due to steric hindrance .

This contrasts with the flexible pyridinylmethyl group, which may adopt multiple binding modes .

Biological Activity

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C12H16N2O2·HCl

- Molecular Weight: 256.73 g/mol

Biological Activity Overview

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride has been investigated for various biological activities, including:

- Anticancer Activity: Exhibits cytotoxic effects against multiple cancer cell lines.

- Neuroprotective Effects: Potential in treating neurodegenerative diseases.

- Antimicrobial Properties: Demonstrates efficacy against bacterial strains.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: The compound interacts with various receptors, influencing signaling pathways related to cell survival and apoptosis.

- Impact on Cellular Pathways: It has been shown to modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer biology.

Research Findings and Case Studies

Several studies have highlighted the biological activity of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HeLa and MCF-7 cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in HeLa and MCF-7 cells, with IC50 values indicating potent anticancer properties. The mechanism involved the induction of apoptosis through caspase activation.

Neuroprotective Study

In another investigation, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal death. Results indicated a significant reduction in cell death markers, suggesting its potential use in neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed post-administration.

- Distribution: Widely distributed in tissues with a preference for neural tissues.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via urine.

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Piperidine derivatives are typically synthesized via Mannich reactions, nucleophilic substitutions, or reductive amination. For this compound, a plausible route involves coupling pyridinylmethyl groups to a piperidine-carboxylic acid backbone, followed by HCl salt formation. Optimizing reaction efficiency requires:

- Catalyst screening : Use of palladium or nickel catalysts for cross-coupling reactions (e.g., pyridine-piperidine linkages) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Temperature control : Stepwise heating (e.g., 60–80°C for amidation, 0–5°C for HCl salt precipitation) to minimize side products .

- Yield monitoring : HPLC or LC-MS to track intermediate purity and adjust stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and salt formation?

Methodological Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolve regiochemistry of the pyridinylmethyl group and confirm HCl salt formation via Cl⁻ ion coordination .

- FT-IR : Detect HCl salt-specific stretches (e.g., N–H⁺ at 2500–3000 cm⁻¹, carboxylic acid O–H at 3200–3500 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate hydrolyzed byproducts (e.g., free carboxylic acid) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Ni) below 10 ppm .

- Karl Fischer titration : Ensure water content <0.5% to prevent HCl salt hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for enzyme interactions .

- Molecular docking : Simulate binding affinities with targets like GABA receptors (piperidine derivatives often modulate ion channels) .

- ADMET prediction : Use tools like SwissADME to assess bioavailability, BBB permeability, and metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine-carboxylic acid derivatives?

Methodological Answer:

- Dose-response profiling : Use in vitro assays (e.g., cAMP inhibition, calcium flux) to validate target engagement across concentrations (1 nM–100 µM) .

- Off-target screening : Employ kinome-wide panels to identify non-specific binding .

- Batch-to-batch reproducibility : Compare activity across synthetic batches using LC-MS-validated samples .

Q. How can enantiomeric purity be achieved during synthesis, and what chiral separation methods are effective?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?

Methodological Answer:

Q. How do structural modifications (e.g., pyridine substitution) alter physicochemical properties?

Methodological Answer:

- LogP optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on pyridine to enhance lipophilicity (measured via shake-flask method) .

- pKa determination : Use potentiometric titration to assess carboxylic acid acidity (expected pKa ~2.5–3.5) .

- Thermal stability : TGA/DSC to monitor decomposition points (>200°C typical for HCl salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.